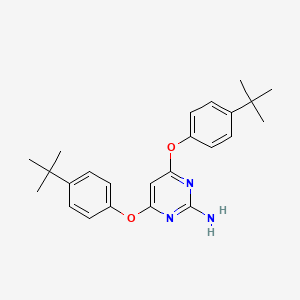

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined through its systematic nomenclature and unique structural identifiers. The International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, with each component serving a specific role in defining its three-dimensional architecture. The molecular formula C₂₄H₂₉N₃O₂ indicates a relatively large organic molecule with multiple functional groups capable of diverse chemical interactions. The presence of three nitrogen atoms within the structure, two forming the pyrimidine ring and one as the amino substituent, creates multiple sites for potential hydrogen bonding and electrostatic interactions with biological targets.

The Chemical Abstracts Service registry number 866154-32-7 provides a unique identifier that facilitates precise communication about this compound across scientific literature and chemical databases. This registration system ensures that researchers worldwide can accurately identify and reference the same molecular structure, preventing confusion that might arise from alternative naming conventions. The molecular weight of 391.52 daltons places the compound within a favorable range for pharmaceutical applications, being large enough to provide specificity while remaining within typical parameters for oral bioavailability. The structural complexity is further illustrated by the Simplified Molecular Input Line Entry System representation, which encodes the complete connectivity pattern of all atoms within the molecule.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 866154-32-7 |

| Molecular Formula | C₂₄H₂₉N₃O₂ |

| Molecular Weight | 391.52 g/mol |

| MDL Number | MFCD05669601 |

| Systematic Name | This compound |

The nomenclature system for this compound follows established conventions for substituted pyrimidines, where the parent pyrimidine ring is numbered sequentially starting from one of the nitrogen atoms. The "4,6-bis" designation indicates that identical substituents are present at both the fourth and sixth positions of the pyrimidine ring, creating a symmetrical substitution pattern that may contribute to the compound's stability and biological activity. The "tert-butylphenoxy" portion of the name describes the complex substituent groups, each consisting of a phenyl ring para-substituted with a tert-butyl group and connected to the pyrimidine core through an oxygen atom. The "2-amine" designation specifies the presence of an amino group at the second position of the pyrimidine ring, a common feature in bioactive pyrimidine derivatives that often serves as a hydrogen bond donor in biological interactions.

Historical Development of Pyrimidine-Based Compounds

The historical foundation of pyrimidine chemistry traces back to the pioneering work of nineteenth-century chemists who first recognized the significance of this heterocyclic system in biological processes. The term "pyrimidine" was originally coined in 1884 by Pinner, who derived the name from a combination of "pyridine" and "amidine" due to the structural similarities these compounds shared with both parent structures. This early nomenclature decision reflected the chemical intuition of the era, recognizing that pyrimidines occupied a unique position between established heterocyclic systems while possessing distinct properties that warranted separate classification. The systematic study of pyrimidines began with Pinner's synthetic work, where he developed methods for preparing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, establishing fundamental synthetic approaches that continue to influence modern preparative methods.

The biological significance of pyrimidine derivatives became apparent through investigations into natural products and metabolic processes throughout the late nineteenth and early twentieth centuries. Researchers discovered that pyrimidine bases, including cytosine, thymine, and uracil, served as fundamental components of nucleic acids, establishing the critical role of this heterocyclic system in heredity and cellular function. This discovery elevated pyrimidines from laboratory curiosities to molecules of central biological importance, spurring intensive research into their synthesis, modification, and biological effects. The development of laboratory methods for pyrimidine synthesis advanced significantly with Grimaux's 1879 preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride, demonstrating that complex pyrimidine structures could be accessed through systematic synthetic approaches.

The twentieth century witnessed explosive growth in pyrimidine chemistry, driven by increasing understanding of their roles in biochemistry and their potential as therapeutic agents. The development of pyrimidine analogs for cancer treatment represented a major breakthrough, with compounds like cytarabine and various cyclin-dependent kinase inhibitors demonstrating the therapeutic potential of strategically modified pyrimidine structures. Research efforts expanded to include antimicrobial applications, with scientists recognizing that pyrimidine derivatives could interfere with essential metabolic processes in pathogenic organisms while maintaining acceptable selectivity for therapeutic use. The synthesis of complex pyrimidine derivatives like this compound represents the culmination of this historical development, incorporating sophisticated understanding of structure-activity relationships developed over more than a century of pyrimidine research.

Table 2: Historical Milestones in Pyrimidine Chemistry Development

Significance of tert-Butylphenoxy Substituents in Heterocyclic Chemistry

The incorporation of tert-butylphenoxy substituents into heterocyclic frameworks represents a sophisticated approach to molecular design that addresses multiple challenges in pharmaceutical chemistry simultaneously. The tert-butyl group serves as a bulky, electron-donating substituent that can significantly alter the electronic properties of the attached phenyl ring, while also providing steric protection against metabolic degradation. Research has demonstrated that tert-butyl substituents function effectively as protecting groups in synthetic sequences, allowing for selective transformations at other positions within complex molecules. The phenoxy linkage provides additional flexibility in molecular design, creating an ether bond that maintains appropriate electronic communication between the substituent and the heterocyclic core while introducing conformational freedom that may be crucial for biological activity.

The strategic placement of tert-butylphenoxy groups at the 4 and 6 positions of the pyrimidine ring in this compound creates a symmetrical substitution pattern that may enhance both chemical stability and biological selectivity. Studies of related compounds have shown that bulky aromatic substituents can create hydrophobic binding pockets that facilitate interaction with protein targets, while the electron-rich nature of the substituted phenyl rings can participate in pi-stacking interactions with aromatic amino acid residues. The tert-butyl groups contribute approximately 57 mass units each to the overall molecular weight, representing a significant portion of the molecule's bulk and potentially influencing its pharmacokinetic properties through effects on lipophilicity and membrane permeability.

The electronic effects of tert-butylphenoxy substitution extend beyond simple steric considerations, influencing the reactivity and stability of the pyrimidine core through both inductive and resonance mechanisms. The electron-donating nature of the tert-butyl groups enhances the electron density of the phenyl rings, which in turn affects the electron distribution within the pyrimidine system through the oxygen linker atoms. This electronic modulation can significantly impact the compound's interaction with biological targets, potentially enhancing binding affinity or selectivity for specific protein sites. Research has shown that the oxidizable nature of tert-butylphenol derivatives can lead to the formation of stable radical species under certain conditions, which may contribute to antioxidant or other biological activities.

Table 3: Chemical Properties Influenced by tert-Butylphenoxy Substitution

Properties

IUPAC Name |

4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-23(2,3)16-7-11-18(12-8-16)28-20-15-21(27-22(25)26-20)29-19-13-9-17(10-14-19)24(4,5)6/h7-15H,1-6H3,(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDFLXAGHJMLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine typically involves the following steps:

Starting Material: The synthesis begins with 2-amino-4,6-dichloropyrimidine.

Substitution Reaction: The dichloropyrimidine undergoes nucleophilic aromatic substitution with 4-tert-butylphenol in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibition of Enzymes: It may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

Binding to Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidin-2-amine derivatives vary widely based on substituents at positions 4 and 4. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives

*Calculated based on substituent contributions.

Functional and Application-Based Comparison

Bioactivity and Medicinal Chemistry

- Anti-inflammatory Agents: Compounds like 4,6-bis(4-chlorophenyl)pyrimidin-2-amine (cmpd 3) exhibit binding affinity for the P2X7 receptor, a target in neuroinflammation . The tert-butylphenoxy analog may show improved blood-brain barrier penetration due to higher lipophilicity.

- Antimicrobial Activity: Bis-pyrimidine derivatives (e.g., 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine)) demonstrate moderate antimicrobial activity, suggesting the tert-butylphenoxy variant could be explored for similar applications .

Materials Science

- OLEDs: Pyrimidine derivatives with donor moieties (e.g., diphenylamino groups in PP1 and PP2) exhibit tunable electroluminescence . The tert-butylphenoxy groups may enhance thermal stability and reduce aggregation-induced quenching.

Biological Activity

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine is a synthetic compound that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by two bulky tert-butylphenoxy groups attached to a pyrimidine core. The synthesis typically involves nucleophilic aromatic substitution using 2-amino-4,6-dichloropyrimidine and 4-tert-butylphenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for these bacteria were notably low, indicating potent activity .

- Anticancer Potential : The compound's structural similarity to other biologically active pyrimidines suggests potential anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been hypothesized but requires further validation through experimental studies .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell metabolism, leading to reduced growth rates.

- Receptor Binding : It is suggested that the compound can bind to specific cellular receptors, modulating their activity and influencing downstream signaling pathways involved in cell growth and apoptosis .

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound | Structure | MIC Against MRSA (μg/mL) | MIC Against VRE (μg/mL) |

|---|---|---|---|

| This compound | Pyrimidine with tert-butyl groups | 2 | 4 |

| 4,6-Diphenylpyrimidin-2-amine | Lacks tert-butyl groups | >64 | >64 |

| 4,6-Dimethoxypyrimidin-2-amine | Methoxy groups instead of tert-butylphenoxy | >64 | >64 |

This table illustrates that the presence of bulky tert-butyl groups enhances the compound's antimicrobial efficacy compared to its analogs .

Case Studies

- Antibacterial Activity : A focused library based on the 2-aminopyrimidine core demonstrated that derivatives of this compound retained high antibacterial activity against MRSA with MIC values as low as 2 μg/mL. This highlights the importance of structural modifications in enhancing biological activity .

- Anticancer Research : Initial investigations into the anticancer properties have shown promise. The compound's ability to inhibit specific kinases involved in cancer pathways could make it a candidate for further therapeutic development. However, comprehensive in vitro and in vivo studies are needed to substantiate these findings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Nucleophilic aromatic substitution between 2-aminopyrimidine and 4-tert-butylphenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Route 2 : Ullmann coupling using copper catalysts to introduce aryloxy groups.

- Key Variables : Temperature, solvent polarity (DMF vs. THF), and catalyst loading significantly affect yield. For example, higher temperatures (≥100°C) improve substitution efficiency but may degrade sensitive tert-butyl groups. Evidence from analogous pyrimidine syntheses suggests yields of 40–70% depending on optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodology :

- ¹H/¹³C NMR : The tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons from pyrimidine (δ ~6.5–8.5 ppm) are diagnostic. The amine proton (NH₂) appears as a broad singlet near δ ~5.5 ppm.

- IR : Stretching frequencies for NH₂ (~3350 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) confirm functional groups.

- MS : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ expected at m/z ~462.3). Structural analogs in and provide reference spectra .

Q. What are the standard protocols for evaluating in vitro biological activity (e.g., antimicrobial or anticancer assays)?

- Methodology :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL).

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential. Preclinical analogs in and show IC₅₀ ranges of 2–15 µM .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

- Methodology :

- Target Selection : Prioritize kinases (e.g., EGFR) or DNA topoisomerases based on structural similarity to known inhibitors.

- Docking Workflow : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR). The tert-butyl groups may occupy hydrophobic pockets, while the pyrimidine core hydrogen-bonds with catalytic residues. Validate predictions with MD simulations (e.g., GROMACS) .

Q. What strategies address poor aqueous solubility during in vitro assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability.

- Derivatization : Introduce polar groups (e.g., sulfonate) at non-critical positions. and highlight solubility challenges in related compounds .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

- Methodology :

-

SAR Analysis : Synthesize derivatives with halogen, methyl, or methoxy substitutions. Compare IC₅₀/MIC values to establish trends.

-

Case Study : compares analogs (see Table 1). Larger substituents (e.g., tert-butyl) enhance target affinity but reduce solubility .

Table 1 : Structure-Activity Relationships in Pyrimidin-2-amine Derivatives (Adapted from )

Substituent Target Affinity (IC₅₀, µM) Solubility (mg/mL) 4-tert-Butylphenoxy 2.1 ± 0.3 0.05 4-Methoxyphenyl 8.7 ± 1.2 0.20 3,4-Dimethoxyphenyl 5.5 ± 0.9 0.15

Q. What analytical techniques ensure stability and purity during long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.